
Benzyl oct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl oct-2-enoate is an organic compound with the molecular formula C_16H_22O_2. It is an ester formed from the reaction between benzyl alcohol and oct-2-enoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzyl group attached to the ester linkage of oct-2-enoic acid, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl oct-2-enoate can be synthesized through the esterification reaction between benzyl alcohol and oct-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of esterification reactions . These reactors allow for precise control over reaction parameters, such as temperature and residence time, leading to higher productivity and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl oct-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzyl alcohol and oct-2-enoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a metal catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and oct-2-enoic acid.
Oxidation: Benzyl benzoate and octanoic acid.
Reduction: Benzyl alcohol and octane.
Wissenschaftliche Forschungsanwendungen
Benzyl oct-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of benzyl oct-2-enoate in biological systems involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and oct-2-enoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include interactions with lipid membranes and modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl benzoate: Similar structure but with a benzoic acid moiety instead of oct-2-enoic acid.
Benzyl but-2-enoate: Similar ester but with a shorter carbon chain.
Octyl benzoate: Similar ester but with an octyl group instead of a benzyl group.
Uniqueness
Benzyl oct-2-enoate is unique due to its specific combination of a benzyl group and an oct-2-enoic acid moiety, which imparts distinct chemical and physical properties. Its longer carbon chain compared to benzyl but-2-enoate provides different solubility and reactivity characteristics, making it suitable for specific applications in the fragrance and chemical industries .
Eigenschaften
CAS-Nummer |
176247-34-0 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
benzyl oct-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-12H,2-5,13H2,1H3 |
InChI-Schlüssel |
WXAPWJLMMWKQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
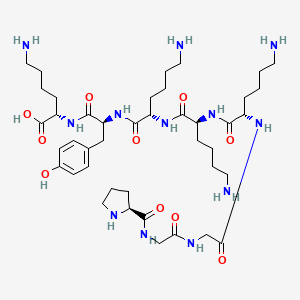
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
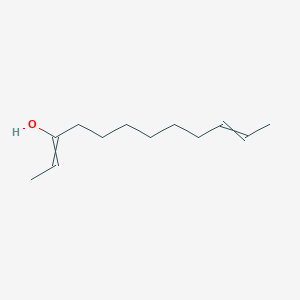
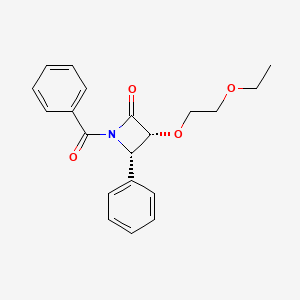

![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
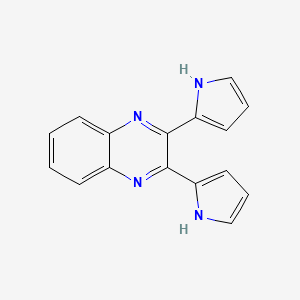
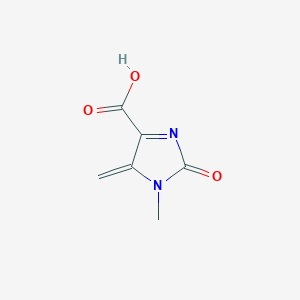
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)

